molecular formula C9H16N6 B1384513 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine CAS No. 1311316-97-8

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1384513
CAS No.: 1311316-97-8
M. Wt: 208.26 g/mol
InChI Key: FMIKYGVACXMJFP-UHFFFAOYSA-N
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Description

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C9H16N6 It is a pyrazolo[3,4-d]pyrimidine derivative, characterized by the presence of a tert-butyl group and a hydrazinyl group

Preparation Methods

The synthesis of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazolo[3,4-d]pyrimidine derivatives and tert-butyl hydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction temperature and time are optimized to achieve the desired product yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and quality of the final product.

Chemical Reactions Analysis

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for designing new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the pyrazolo[3,4-d]pyrimidine core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.

Comparison with Similar Compounds

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar structure but with an additional ketone group.

    1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine: This derivative has a methyl group instead of a hydrazinyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-tert-butyl-4,7-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c1-9(2,3)15-7-6(5-12-15)4-11-8(13-7)14-10/h5H,4,10H2,1-3H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIKYGVACXMJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(CN=C(N2)NN)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-97-8
Record name 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
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Reactant of Route 4
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Reactant of Route 5
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine

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